molecular formula C13H10N2O2 B15334631 Methyl 3H-Benzo[e]indazole-1-carboxylate

Methyl 3H-Benzo[e]indazole-1-carboxylate

Cat. No.: B15334631
M. Wt: 226.23 g/mol
InChI Key: ZJXOFYDZKLJERD-UHFFFAOYSA-N
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Description

Methyl 3H-Benzo[e]indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3H-Benzo[e]indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of hydrazine with a suitable benzaldehyde derivative under reflux conditions in acetic acid or hydrochloric acid can yield the desired indazole compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions: Methyl 3H-Benzo[e]indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3H-Benzo[e]indazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3H-Benzo[e]indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

    Indole-3-carboxylate: Similar structure but with an indole ring instead of an indazole ring.

    Benzimidazole-1-carboxylate: Contains a benzimidazole ring system.

    Methyl 1H-indazole-3-carboxylate: A positional isomer with the carboxylate group at a different position.

Uniqueness: Methyl 3H-Benzo[e]indazole-1-carboxylate is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3H-benzo[e]indazole-1-carboxylate

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9-5-3-2-4-8(9)6-7-10(11)14-15-12/h2-7H,1H3,(H,14,15)

InChI Key

ZJXOFYDZKLJERD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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